molecular formula C23H14N2O5 B11543020 3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate

3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate

Cat. No.: B11543020
M. Wt: 398.4 g/mol
InChI Key: RZMDTYDUEABRHZ-UHFFFAOYSA-N
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Description

3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate is a complex organic compound that features a benzoxazole moiety, a phthalimide group, and a phenyl acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the phthalimide group, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl acetate ester can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole ring

    Reduction: Amino derivatives of the phthalimide group

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for enzymes or receptors involved in diseases.

    Materials Science: Its unique electronic properties can be exploited in the development of organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate depends on its application:

    Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzoxazole moiety can interact with active sites through hydrogen bonding or π-π stacking interactions.

    Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate is unique due to its combination of a benzoxazole moiety and a phthalimide group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C23H14N2O5

Molecular Weight

398.4 g/mol

IUPAC Name

[3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxoisoindol-2-yl]phenyl] acetate

InChI

InChI=1S/C23H14N2O5/c1-13(26)29-16-6-4-5-15(12-16)25-22(27)17-10-9-14(11-18(17)23(25)28)21-24-19-7-2-3-8-20(19)30-21/h2-12H,1H3

InChI Key

RZMDTYDUEABRHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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